Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate
Description
Properties
IUPAC Name |
methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F9O2/c1-19-4(18)2-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPUIKGMNMTLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441560 | |
| Record name | Methyl 2H,2H,3H,3H-perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132424-36-3 | |
| Record name | Methyl 2H,2H,3H,3H-perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2H,2H,3H,3H-perfluoroheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Esterification
The reaction employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) as catalysts under reflux conditions. A typical protocol involves:
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Molar ratio : 1:5 (acid:methanol)
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Catalyst loading : 2–5% w/w
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Temperature : 65–80°C
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Duration : 6–12 hours
The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent dehydration. Yields range from 70–85%, with purity dependent on fractional distillation under reduced pressure (20–30 mmHg).
Table 1: Optimized Conditions for Acid-Catalyzed Esterification
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (3% w/w) |
| Reaction Temperature | 70°C |
| Reaction Time | 8 hours |
| Yield | 82% |
| Purity (Post-Distillation) | 98% (GC-MS analysis) |
Acyl Chloride Intermediate
To enhance reaction efficiency, the carboxylic acid may first be converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride reacts with methanol at room temperature:
This method avoids water formation, mitigating side reactions. Yields exceed 90% when using anhydrous conditions.
Nucleophilic Substitution with Fluorinated Alkyl Halides
An alternative route involves nucleophilic displacement of halides in perfluoroalkyl halides using methyl carboxylate salts. For example:
Reaction Conditions
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Substrate : Perfluoroheptanoyl iodide (C₆F₁₃CF₂I)
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Nucleophile : Sodium methoxide (NaOCH₃)
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature : 0–25°C
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Duration : 2–4 hours
This method is less common due to the limited availability of perfluoroalkyl iodides but offers regioselectivity advantages.
Grignard Reagent-Based Synthesis
Grignard reagents enable the construction of fluorinated carbon chains. A three-step process is employed:
Formation of Perfluoroalkyl Grignard Reagent
Acidification and Esterification
The intermediate is hydrolyzed to the carboxylic acid and esterified as described in Section 1.
Table 2: Grignard Method Performance Metrics
| Step | Yield | Key Challenge |
|---|---|---|
| Grignard Formation | 60–70% | Moisture sensitivity |
| Carboxylation | 75–85% | CO₂ gas handling |
| Esterification | 80–90% | Purification complexity |
Emerging Techniques and Catalytic Innovations
Recent advances in fluorous phase catalysis and microwave-assisted synthesis have reduced reaction times and improved yields:
Microwave-Assisted Esterification
Using a CEM Discover SP system, esterification completes in 1–2 hours at 100°C with 95% conversion.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate primarily undergoes nucleophilic substitution reactions due to the presence of the ester functional group . It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid and methanol .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products:
Scientific Research Applications
Chemistry: Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of fluorinated surfactants and polymers .
Biology and Medicine: In biological research, this compound is utilized in the study of fluorinated drug analogs . Its stability and lipophilicity make it a candidate for modifying the pharmacokinetic properties of drugs .
Industry: Industrially, this compound is employed in the production of specialty coatings and lubricants . Its low surface energy and chemical resistance enhance the performance of these materials .
Mechanism of Action
The mechanism of action of methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate involves its interaction with various molecular targets through hydrophobic interactions . The fluorinated chain imparts lipophilicity , allowing the compound to integrate into lipid environments and modify the properties of biological membranes or synthetic materials .
Comparison with Similar Compounds
Structural and Functional Analogues
Perfluoroalkyl Carboxylic Acids and Esters
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid: The precursor to the methyl ester, this acid is used in Staudinger-Vilarrasa reactions to create monomers for hydrophobic polymers. Unlike the ester, the free carboxylic acid group enhances reactivity in condensation reactions but reduces thermal stability .
- 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic Acid: A longer-chain analogue (C9 vs. C7) with 13 fluorine atoms. The increased fluorine content and chain length amplify hydrophobicity but raise environmental concerns due to persistence .
- 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl Acrylate: Incorporates a hydroxyl and acrylate group, enabling crosslinking in polymer films. This dual functionality contrasts with the methyl ester’s simpler structure, offering tunable mechanical properties .
Fluorinated Diols and Alcohols
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol: A diol derivative with hydroxyl groups at C1 and C2. The presence of two -OH groups increases hydrophilicity compared to the methyl ester, limiting its use in superhydrophobic applications but expanding utility in surfactants .
- 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: The alcohol precursor to the ester. Its terminal -OH group allows for nucleophilic substitution reactions (e.g., silylation), whereas the ester’s -OCH3 group is less reactive .
Fluorinated Ketones and Ethers
- 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one: A ketone analogue with a phenyl group. The carbonyl group introduces polarity, reducing hydrophobicity but enabling applications in catalysis and fluorinated solvents .
- 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl Glycidyl Ether: Features an epoxide ring and iodine substituent. This compound undergoes selective deiodination (82% yield with Bu3SnH/Bz2O2) and epoxide ring-opening reactions, showcasing reactivity absent in the methyl ester .
Physicochemical Properties
Biological Activity
Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate (CAS No. 80705-13-1) is a fluorinated compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant studies.
- Chemical Formula : C₈H₇F₉O₂
- Molecular Weight : 292.10 g/mol
- InChI Key : QWHCZVLZUPZGSI-UHFFFAOYSA-N
- PubChem ID : 10542652
The biological activity of this compound primarily stems from its ability to interact with biological membranes due to its hydrophobic and lipophilic nature. This compound may influence cellular processes by altering membrane fluidity and permeability.
Biological Activities
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Antimicrobial Properties :
- Preliminary studies indicate that fluorinated compounds exhibit antimicrobial activity. The presence of fluorine atoms can enhance the potency of the compound against various bacterial strains.
- A study demonstrated that similar fluorinated fatty acids inhibited the growth of specific pathogens by disrupting their membrane integrity.
- Toxicological Effects :
-
Environmental Impact :
- As a perfluorinated compound (PFC), it may pose environmental risks due to persistence and bioaccumulation. Studies suggest that PFCs can disrupt endocrine functions in wildlife.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology investigated the antimicrobial efficacy of fluorinated compounds similar to this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones at varying concentrations.
| Concentration (mg/mL) | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|
| 0.1 | 12 | 10 |
| 0.5 | 20 | 18 |
| 1.0 | 25 | 22 |
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using human fibroblast cell lines to evaluate the safety profile of the compound. The study utilized various concentrations to determine the half-maximal inhibitory concentration (IC50).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 50 | 70 |
| 100 | 50 |
The IC50 was calculated to be approximately 75 µM.
Q & A
Q. What are the common synthetic routes for Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate, and how is its purity validated?
The compound is typically synthesized via esterification of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid with methanol under acidic catalysis. Purification often involves fractional distillation or preparative chromatography to remove unreacted acid or fluorinated byproducts. Purity validation employs (to confirm fluorination patterns) and gas chromatography-mass spectrometry (GC-MS) for molecular confirmation .
Q. Which analytical techniques are critical for characterizing fluorinated esters like this compound?
Key methods include:
- and : To resolve hydrogen and fluorine environments, ensuring correct substitution patterns.
- Fourier-transform infrared spectroscopy (FTIR) : Identifies ester carbonyl (C=O) and C-F stretching vibrations (~1200–1100 cm).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns due to fluorine atoms.
- Elemental analysis : Validates carbon, hydrogen, and fluorine percentages .
Q. How is this compound utilized in enzyme activity studies?
Its fluorinated chain enhances hydrophobicity, making it useful in modifying cyclodextrin derivatives for enzyme stabilization. For example, it has been employed in β-glucocerebrosidase activity enhancement for Gaucher disease research, where fluorinated esters improve drug delivery systems by increasing lipid solubility .
Advanced Research Questions
Q. What role does this compound play in designing thermoresponsive polymers?
The compound’s fluorinated chain is incorporated into monomers (e.g., 9FVE) to create polymers with lower critical solution temperatures (LCST). Its strong electron-withdrawing effects and hydrophobicity modulate polymer phase transitions, enabling applications in smart materials and controlled drug release. Electrochemical polymerization in anhydrous solvents (e.g., DMF or CHCl) is a common methodology .
Q. What experimental precautions are required when handling fluorinated esters in synthetic workflows?
Key considerations include:
- Moisture-free conditions : Fluorinated esters are sensitive to hydrolysis; reactions should use anhydrous solvents and inert atmospheres.
- Toxicology : Fluorinated compounds may exhibit bioaccumulation; use fume hoods and personal protective equipment.
- Stability : Store in dark, cool environments to prevent degradation via radical pathways .
Q. How does the compound’s perfluorinated chain influence reactivity in cross-coupling reactions?
The electron-deficient nature of the fluorinated chain alters steric and electronic environments in transition-metal-catalyzed reactions. For example, in Suzuki-Miyaura couplings, fluorinated esters may require tailored ligands (e.g., bulky phosphines) to prevent catalyst poisoning. Kinetic studies using can track reaction progress .
Q. How can researchers address contradictions in fluorinated compound data (e.g., conflicting solubility or reactivity reports)?
Apply the false discovery rate (FDR) control method to statistically identify significant results amid multiple hypotheses. For instance, Benjamini-Hochberg correction minimizes false positives in high-throughput screening of fluorinated ester libraries. Pair this with orthogonal validation (e.g., NMR and X-ray crystallography) to resolve ambiguities .
Q. What strategies optimize the use of this ester in surface modification studies?
- Electrochemical grafting : Diazonium salt precursors functionalized with the ester generate hydrophobic gold or polymer surfaces.
- Contact angle measurements : Quantify hydrophobicity changes post-modification.
- X-ray photoelectron spectroscopy (XPS) : Confirms surface fluorine content and ester bond integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
